molecular formula C7H14O3 B12946029 (R)-3-(Hydroxymethyl)hexanoic acid CAS No. 2096999-79-8

(R)-3-(Hydroxymethyl)hexanoic acid

Cat. No.: B12946029
CAS No.: 2096999-79-8
M. Wt: 146.18 g/mol
InChI Key: RCEHLBBNNJCSDL-ZCFIWIBFSA-N
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Description

®-3-(Hydroxymethyl)hexanoic acid is an organic compound with the molecular formula C7H14O3 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-(Hydroxymethyl)hexanoic acid can be achieved through several methods. One common approach involves the reduction of the corresponding keto acid using a chiral catalyst to ensure the correct stereochemistry. Another method includes the use of enzymatic processes that selectively produce the ®-enantiomer.

Industrial Production Methods: Industrial production of ®-3-(Hydroxymethyl)hexanoic acid typically involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of high-pressure hydrogenation reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: ®-3-(Hydroxymethyl)hexanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products:

    Oxidation: Produces 3-(carboxymethyl)hexanoic acid.

    Reduction: Produces 3-(hydroxymethyl)hexanol.

    Substitution: Produces various substituted hexanoic acid derivatives depending on the substituent introduced.

Scientific Research Applications

®-3-(Hydroxymethyl)hexanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of ®-3-(Hydroxymethyl)hexanoic acid involves its interaction with specific molecular targets and pathways. For example, it may act as a substrate for certain enzymes, leading to the formation of biologically active metabolites. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    Hexanoic acid: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.

    3-Hydroxyhexanoic acid: Similar structure but differs in the position of the hydroxyl group.

    Adipic acid: A dicarboxylic acid with similar industrial applications but different chemical properties.

Properties

CAS No.

2096999-79-8

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

IUPAC Name

(3R)-3-(hydroxymethyl)hexanoic acid

InChI

InChI=1S/C7H14O3/c1-2-3-6(5-8)4-7(9)10/h6,8H,2-5H2,1H3,(H,9,10)/t6-/m1/s1

InChI Key

RCEHLBBNNJCSDL-ZCFIWIBFSA-N

Isomeric SMILES

CCC[C@H](CC(=O)O)CO

Canonical SMILES

CCCC(CC(=O)O)CO

Origin of Product

United States

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